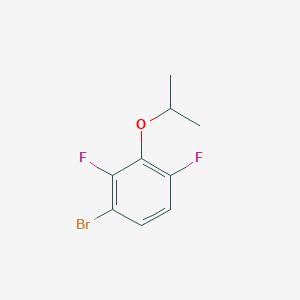

1-Bromo-2,4-difluoro-3-(propan-2-yloxy)benzene

Description

1-Bromo-2,4-difluoro-3-(propan-2-yloxy)benzene (CAS: 1881329-68-5; molecular formula: C₉H₈BrF₂O; molecular weight: 247.07 g/mol) is a halogenated aromatic compound featuring a bromine atom at position 1, fluorine atoms at positions 2 and 4, and a propan-2-yloxy (isopropoxy) group at position 3 . This substitution pattern confers unique electronic and steric properties, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. Its structural features, including the electron-withdrawing halogens and moderately bulky alkoxy group, influence its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and electrophilic substitutions .

Properties

IUPAC Name |

1-bromo-2,4-difluoro-3-propan-2-yloxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrF2O/c1-5(2)13-9-7(11)4-3-6(10)8(9)12/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYTRUZGPMAKUPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1F)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2,4-difluoro-3-(propan-2-yloxy)benzene can be synthesized through several synthetic routes. One common method involves the bromination of 2,4-difluoro-3-(propan-2-yloxy)benzene. The reaction typically uses bromine or a bromine-containing reagent under controlled conditions to achieve selective bromination at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistency and efficiency. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2,4-difluoro-3-(propan-2-yloxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine or other substituents.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles like hydroxide ions, alkoxides, or amines. The reactions are typically carried out in polar solvents under mild to moderate temperatures.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted derivative, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

1-Bromo-2,4-difluoro-3-(propan-2-yloxy)benzene has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor ligands.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-2,4-difluoro-3-(propan-2-yloxy)benzene depends on its specific application. In chemical reactions, the bromine atom can act as a leaving group, facilitating nucleophilic substitution. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity .

Comparison with Similar Compounds

Positional Isomers

- 1-Bromo-2,3-difluoro-4-(propan-2-yloxy)benzene (YF-3040; CAS: 1881330-56-8): This positional isomer shifts the fluorine atoms to positions 2 and 3, altering steric interactions and electronic effects. The para-substituted propan-2-yloxy group may enhance solubility in nonpolar solvents compared to the meta-substituted target compound .

5-Bromo-1,3-difluoro-2-(propan-2-yloxy)benzene (HR153918; CAS: 1309933-98-9) :

Identical to the target compound but numbered differently (IUPAC numbering), confirming structural equivalence .

Alkoxy Group Variations

5-Bromo-1,3-difluoro-2-(2-methylpropoxy)benzene (YF-3172; CAS: 1309933-03-6) :

Replacing propan-2-yloxy with 2-methylpropoxy introduces greater steric bulk. This may reduce reaction rates in cross-coupling due to hindered access to the bromine atom .1-Bromo-2,4-difluoro-3-(trifluoromethoxy)benzene (CAS: 1807187-83-2) :

The trifluoromethoxy group (CF₃O−) is strongly electron-withdrawing, increasing electrophilicity at the bromine position compared to the target’s isopropoxy group. Molecular weight increases to 276.99 g/mol, and higher fluorine content may lower boiling point .

Halogenation Patterns

1-Bromo-2,4-difluoro-3-(trifluoromethyl)benzene (CAS: 1263377-74-7) :

Substitution of the alkoxy group with a trifluoromethyl (CF₃) group enhances lipophilicity and electron-withdrawing effects. This compound (C₇H₂BrF₅; MW: 260.99 g/mol) exhibits higher acute toxicity (H302, H315, H319, H335) than the target compound .1,4-Dibromo-2,3-difluorobenzene (CAS: 156682-52-9) :

The additional bromine atom at position 1 increases molecular weight (271.89 g/mol) and reactivity in sequential substitution reactions. Dibromination may complicate regioselectivity in synthetic applications .

Physicochemical Properties

Biological Activity

1-Bromo-2,4-difluoro-3-(propan-2-yloxy)benzene, with the CAS number 1881329-68-5, is an organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of substituted phenolic compounds and is characterized by its unique molecular structure, which includes bromine and fluorine substituents. Understanding its biological activity is crucial for assessing its potential applications in pharmaceuticals and agrochemicals.

- Molecular Formula : C₉H₉BrF₂O

- Molar Mass : 251.07 g/mol

- Structural Formula :

Biological Activity Overview

The biological activity of this compound can be categorized into various areas including antimicrobial, antifungal, and potential pharmaceutical applications.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

- Study on Antimicrobial Efficacy : A comparative analysis showed that halogenated phenolic compounds possess enhanced antimicrobial activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

| Compound | Activity against E. coli | Activity against S. aureus |

|---|---|---|

| This compound | Moderate | High |

| Control (No treatment) | No activity | No activity |

Antifungal Activity

The antifungal properties of this compound have also been explored. In vitro studies demonstrate that it can inhibit fungal growth effectively:

- Case Study : In a laboratory setting, the compound was tested against Candida albicans, showing a minimum inhibitory concentration (MIC) of 32 µg/mL .

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the presence of halogen atoms may enhance its interaction with microbial cell membranes or enzymes involved in metabolic pathways.

Toxicity and Safety Profile

Understanding the safety profile of this compound is essential for its potential use in therapeutic applications:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.